molecular formula C13H19NS B13301000 1-(2-Phenylethyl)piperidine-4-thiol

1-(2-Phenylethyl)piperidine-4-thiol

Cat. No.: B13301000
M. Wt: 221.36 g/mol
InChI Key: JHDYPWYQWZDPDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Phenylethyl)piperidine-4-thiol is a chemical compound of interest in scientific research due to its molecular structure that incorporates a piperidine ring, a phenethyl group, and a thiol functional group. This combination suggests potential as a building block or intermediate in organic synthesis and medicinal chemistry research. The piperidine and phenethyl motifs are seen in a variety of pharmacologically active compounds, while the thiol group offers reactivity for further chemical modifications, such as the formation of disulfide bonds or conjugation to other molecules. Researchers might explore its utility in developing novel compounds or as a precursor in chemical synthesis. The specific mechanism of action, physicochemical properties, and primary research applications for this particular compound are areas for further investigation. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses. Proper safety protocols should be followed as the handling and toxicity profile of this compound require careful evaluation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H19NS

Molecular Weight

221.36 g/mol

IUPAC Name

1-(2-phenylethyl)piperidine-4-thiol

InChI

InChI=1S/C13H19NS/c15-13-7-10-14(11-8-13)9-6-12-4-2-1-3-5-12/h1-5,13,15H,6-11H2

InChI Key

JHDYPWYQWZDPDN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1S)CCC2=CC=CC=C2

Origin of Product

United States

Structure Activity Relationship Sar Studies of 1 2 Phenylethyl Piperidine 4 Thiol Derivatives

Role of the Thiol Group in Molecular Interactions and Reactivity

The thiol, or sulfhydryl (-SH), group is a highly reactive functional group that plays a pivotal role in the molecular interactions and reactivity of 1-(2-phenylethyl)piperidine-4-thiol derivatives. creative-proteomics.comnih.gov Its ability to act as a hydrogen bond donor, a nucleophile, and a metal ligand, as well as its capacity to undergo redox reactions, defines its contribution to the biological activity of these compounds.

Importance of the Free Thiol vs. Derivatized Thiol (e.g., thioethers, disulfides)

The significance of the thiol group in its free form (R-SH) versus its derivatized forms, such as thioethers (R-S-R') and disulfides (R-S-S-R'), is a critical aspect of the structure-activity relationship of this compound derivatives. The specific form of the sulfur-containing moiety can dramatically alter the compound's physicochemical properties and its interactions with biological targets.

Free Thiol (Sulfhydryl Group): A free thiol group can act as a hydrogen bond donor and a weak acid, allowing it to participate in specific hydrogen bonding interactions with biological targets. nih.gov The thiolate anion (R-S⁻), formed upon deprotonation, is a potent nucleophile and can form strong coordination complexes with metal ions present in metalloenzymes. nih.gov Furthermore, the redox activity of the thiol group allows it to participate in thiol-disulfide exchange reactions, a common mechanism in biological systems for regulating protein function. nih.gov

Derivatized Thiols:

Disulfides: The oxidation of two thiol groups forms a disulfide bond. This dimerization can be a crucial aspect of the molecule's mechanism of action, potentially allowing it to bridge two sites on a biological target. Disulfide bonds are also susceptible to reduction back to free thiols by endogenous reducing agents like glutathione, which can act as a release mechanism for the active thiol-containing compound at its site of action. nih.gov

The choice between a free thiol and a derivatized thiol in drug design is often a strategic one. A free thiol may be essential for direct interaction with the target, while derivatization can be used to improve pharmacokinetic properties or to create a prodrug that releases the active thiol-containing compound under specific physiological conditions. nih.gov

A summary of the comparative properties is presented in the table below.

FeatureFree Thiol (-SH)Thioether (-S-R')Disulfide (-S-S-R')
Hydrogen Bonding Donor and weak acceptorAcceptor onlyAcceptor only
Acidity Weakly acidicNeutralNeutral
Nucleophilicity High (as thiolate)LowLow (can be electrophilic)
Redox Activity Readily oxidizedGenerally stable to redoxCan be reduced to thiols
Lipophilicity LowerHigherHigher

Potential for Covalent Interactions with Biological Targets

The nucleophilic nature of the thiol group, particularly in its thiolate form, presents the potential for this compound and its derivatives to act as covalent inhibitors. acs.org Covalent inhibitors form a stable, irreversible bond with their biological target, which can lead to a prolonged duration of action.

The thiol group can react with electrophilic residues on a protein, such as Michael acceptors (e.g., in α,β-unsaturated carbonyls), strained rings (e.g., β-lactams), or other reactive functional groups. acs.org The specificity of this covalent interaction is dependent on the precise alignment of the thiol-containing ligand and the electrophilic residue within the binding site of the biological target.

The formation of a covalent bond is a two-step process: an initial non-covalent binding event, which positions the ligand correctly, followed by the covalent bond formation. acs.org The reactivity of the thiol group can be modulated by the surrounding chemical environment, including the electronic properties of the rest of the 1-(2-phenylethyl)piperidine scaffold.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. dibru.ac.in For this compound analogues, QSAR models can be invaluable for predicting the activity of new derivatives, optimizing lead compounds, and gaining insights into the molecular properties that govern their biological effects.

Computational Descriptors and Their Correlation with Activity

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule. ucsb.edu These descriptors can be broadly categorized as:

Constitutional Descriptors: These describe the basic molecular composition and connectivity, such as molecular weight, number of atoms, and number of rings.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its branching and shape.

Geometrical Descriptors: These are calculated from the 3D structure of the molecule and include parameters like molecular surface area and volume.

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). ucsb.edu

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, with the most common descriptor being the logarithm of the partition coefficient (logP).

For this compound analogues, a QSAR model would aim to correlate a selection of these descriptors with a measured biological activity (e.g., IC₅₀ or Kᵢ values). For instance, a QSAR study on related piperidine (B6355638) derivatives might reveal that increased lipophilicity (higher logP) and the presence of a hydrogen bond donor at the 4-position are positively correlated with activity. nih.gov

The following table provides examples of computational descriptors and their potential relevance to the activity of this compound analogues.

Descriptor ClassExample DescriptorPotential Relevance to Activity
Electronic Partial charge on sulfur atomInfluences the nucleophilicity and hydrogen bonding capacity of the thiol group.
Hydrophobic LogPAffects membrane permeability and binding to hydrophobic pockets in the target protein.
Geometrical Molecular Surface AreaRelates to the overall size of the molecule and its fit within the binding site.
Topological Number of rotatable bondsInfluences the conformational flexibility of the molecule, which is important for binding. pharmacophorejournal.com

Pharmacophore Modeling

Pharmacophore modeling is a powerful computational method that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. mdpi.com A pharmacophore model for this compound analogues would consist of a set of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and charged centers.

Based on the structure of this compound, a hypothetical pharmacophore model could include:

A hydrophobic feature corresponding to the phenylethyl group.

A hydrogen bond donor and/or metal-binding feature representing the thiol group.

A positive ionizable feature associated with the piperidine nitrogen under physiological conditions.

This model could then be used to virtually screen large chemical databases to identify new compounds with different core structures but the same essential pharmacophoric features, potentially leading to the discovery of novel and more potent analogues. nih.gov The model can also be refined with data from active and inactive analogues to improve its predictive power.

Molecular Interactions and Biological Target Engagement

Receptor Binding and Ligand Affinity Studies

There is no available research identifying the primary biological targets of 1-(2-Phenylethyl)piperidine-4-thiol.

No studies on the secondary target profile or the selectivity of this compound have been reported.

Information regarding the binding kinetics (association and dissociation rates) and thermodynamic parameters (enthalpy and entropy) of this compound with any biological target is not available in the current scientific literature.

Enzyme Inhibition and Activation Assays

While the thiol group is known to interact with various enzymes, no specific enzyme inhibition or activation studies have been conducted on this compound.

Ion Channel Modulation Studies

There is no data available concerning the modulatory effects of this compound on any ion channels.

Pre Clinical Pharmacological Evaluation in Vitro and in Vivo Animal Models

Cellular Assays for Functional Activity

Cellular assays are fundamental in determining how a compound interacts with its molecular target, such as a receptor or enzyme, at a cellular level. These assays can elucidate whether the compound acts as an agonist, antagonist, or has other modulatory effects.

Cell-Based Reporter Assays

Cell-based reporter assays are commonly used to study the activation or inhibition of signaling pathways. In these assays, a reporter gene is linked to a promoter that is responsive to a specific signaling cascade. No studies utilizing cell-based reporter assays to evaluate the functional activity of 1-(2-Phenylethyl)piperidine-4-thiol have been identified.

Receptor Internalization Studies

Receptor internalization is a process where cell surface receptors are removed from the plasma membrane and taken into the cell, often following ligand binding. This can be a measure of receptor activation. There are no published studies that have investigated whether this compound induces receptor internalization for any specific target.

Functional Potency Determination (e.g., EC50, IC50)

Determining the functional potency of a compound is a critical step in its preclinical evaluation. The half-maximal effective concentration (EC50) measures the concentration of a drug that gives half of the maximal response, while the half-maximal inhibitory concentration (IC50) indicates the concentration that inhibits a biological process by 50%. nih.gov A thorough search of scientific literature did not yield any published EC50 or IC50 values for this compound against any biological target.

Table 1: Functional Potency of this compound

Assay Type Target Parameter Value
Data not available Data not available EC50 Data not available

Tissue-Based Pharmacological Studies

Tissue-based studies, such as isolated organ bath experiments, provide insights into the physiological effects of a compound on a whole tissue level, which can be more complex than single-cell responses.

Isolated Organ Bath Experiments

Isolated organ bath experiments are used to assess the contractile or relaxant effects of a compound on smooth or cardiac muscle preparations. This technique is valuable for understanding the compound's integrated physiological response. No data from isolated organ bath experiments involving this compound are publicly available.

Pharmacokinetics in Pre-clinical Models

Pharmacokinetic studies are crucial for understanding how an organism processes a compound, encompassing absorption, distribution, metabolism, and excretion (ADME). These studies are typically conducted in animal models to predict the compound's behavior in humans. There is no published information on the pharmacokinetic properties of this compound in any preclinical model.

Table 2: Preclinical Pharmacokinetic Parameters of this compound

Species Route of Administration Cmax Tmax AUC Half-life (t1/2) Bioavailability

Absorption, Distribution, and Excretion in Animal Models

There is no available information from in vivo animal studies detailing the absorption, distribution, and excretion (ADME) profile of this compound.

Metabolic Stability and Metabolite Identification in Hepatic Systems

No studies on the metabolic stability of this compound in rat, human, or other species' hepatic microsomes have been found. Consequently, there is no data on its metabolic pathways or the identification of its metabolites.

Plasma Protein Binding

Data regarding the extent to which this compound binds to plasma proteins such as albumin and alpha-1-acid glycoprotein (B1211001) in human or animal plasma is not available in the current body of scientific literature.

Efficacy Assessment in Animal Disease Models (Mechanistic Focus)

There is a lack of research on the therapeutic efficacy of this compound in any animal models of disease.

Exploration in Neurological Models (e.g., pain, neuroinflammation)

No studies have been published that investigate the effects of this compound in animal models of neuropathic pain, inflammatory pain, or other neurological conditions like neuroinflammation.

Application in Inflammatory Models

There is no evidence from preclinical studies to suggest or confirm any anti-inflammatory activity of this compound in established animal models of inflammation.

Assessment in Oncological Models (cell lines and xenografts)

The cytotoxic or anti-proliferative effects of this compound have not been evaluated in cancer cell lines, nor has its efficacy been tested in animal xenograft models of cancer.

Investigating Antimicrobial Properties

Following a comprehensive review of scientific literature and patent databases, no specific studies detailing the in vitro or in vivo antimicrobial properties of the chemical compound This compound were identified. The conducted searches focused on synthesizing this specific molecule and evaluating its biological activities, as well as exploring its close structural analogs.

Research into the antimicrobial potential of the broader piperidine (B6355638) class of compounds is ongoing. For instance, studies on various piperidin-4-one derivatives, which are precursors in the synthesis of the thiol analog, have shown some antimicrobial and antifungal activities when modified with moieties like thiosemicarbazone. biomedpharmajournal.org However, these findings are not directly applicable to This compound as the introduction of the thiol group at the 4-position of the piperidine ring would significantly alter the compound's chemical and biological characteristics.

Similarly, while the precursor, N-phenethyl-4-piperidinone (NPP), is a well-documented intermediate in the synthesis of other pharmacologically active agents, its antimicrobial properties, or those of its subsequent thiol derivative, are not described in the available literature. researchgate.netwikipedia.org

Without specific research data, it is not possible to provide detailed findings or data tables on the antimicrobial efficacy of This compound against various microbial strains. Further investigation and dedicated microbiological screening are required to determine if this specific compound possesses any significant antimicrobial properties.

Analytical Methodologies for 1 2 Phenylethyl Piperidine 4 Thiol

Chromatographic Separation Techniques

Chromatography is a fundamental tool for isolating 1-(2-Phenylethyl)piperidine-4-thiol from complex mixtures and for determining its purity.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of piperidine-containing compounds. A reversed-phase HPLC (RP-HPLC) method is typically suitable for a compound like this compound.

Method Development Considerations:

Column: A C18 column is a common choice for the separation of non-polar to moderately polar compounds. nih.govmdpi.com

Mobile Phase: A mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer is typically used. nih.govmdpi.comnih.gov The pH of the buffer can be adjusted to optimize the retention and peak shape of the analyte. mdpi.com For instance, a mobile phase consisting of acetonitrile and water with 0.1% phosphoric acid has been used for the analysis of piperidine (B6355638). nih.gov

Detection: Ultraviolet (UV) detection is often employed, with the wavelength set to a value where the analyte exhibits maximum absorbance. nih.gov For compounds with a phenyl group, detection is typically performed in the range of 200-300 nm.

Derivatization: In some cases, pre-column derivatization can be used to enhance the detectability of the analyte. nih.gov For example, piperidine has been derivatized with 4-toluenesulfonyl chloride to improve its chromatographic properties and sensitivity. nih.gov

Example HPLC Parameters: A potential HPLC method for this compound could be developed based on methods for similar compounds. nih.govmendeley.com

ParameterCondition
Column XTERRA® MS C18, 5 µm, 4.6 × 250 mm nih.gov
Mobile Phase Acetonitrile : Sodium Acetate Buffer (60:40) nih.gov
Flow Rate 1.0 - 1.5 mL/min mdpi.comnih.gov
Detection UV at 275 nm nih.gov
Column Temp. 25°C nih.govmdpi.com
Injection Vol. 10 µL nih.govmdpi.com

This table is interactive. Users can sort and filter the data.

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds like this compound. It is often coupled with a mass spectrometer (GC-MS) for definitive identification.

Method Development Considerations:

Column: A non-polar or medium-polarity capillary column, such as a DB-1 or HP-5MS, is generally suitable. rsc.orgcore.ac.uk

Carrier Gas: Helium is a commonly used carrier gas. rsc.orgcore.ac.uk

Injector and Detector Temperatures: The injector and detector temperatures must be high enough to ensure the volatilization of the analyte without causing thermal degradation.

Oven Temperature Program: A temperature program is typically used to ensure good separation of the analyte from other components in the sample. This involves starting at a lower temperature and gradually increasing it to a final temperature. core.ac.uk

Derivatization: The thiol group in this compound may require derivatization to improve its volatility and chromatographic behavior.

Example GC Parameters:

ParameterCondition
Column DB-1 fused silica (B1680970) capillary column (30 m × 0.32 mm i.d., 0.25 µm film thickness) core.ac.uk
Carrier Gas Helium at a flow rate of 1.0-2.5 mL/min core.ac.uk
Injector Temp. 240-280°C core.ac.uk
Oven Program Initial 80°C for 2 min, ramp to 280-290°C at 15-20°C/min, hold for 20 min core.ac.uk
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS) rsc.org

This table is interactive. Users can sort and filter the data.

Since this compound possesses a chiral center at the 4-position of the piperidine ring, it can exist as a pair of enantiomers. Chiral chromatography is necessary to separate and quantify these enantiomers.

Method Development Approaches:

Indirect Method: This involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. nih.gov

Direct Method: This is the more common approach and involves the use of a chiral stationary phase (CSP). nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds. nih.gov Crown ether-based stationary phases are particularly effective for the separation of primary amine compounds. nih.gov

The choice of the mobile phase is crucial for achieving enantioseparation and often consists of a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol).

Spectroscopic Identification and Quantification

Spectroscopic techniques are indispensable for the structural elucidation and quantification of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of a molecule. Both ¹H and ¹³C NMR are used to provide detailed information about the carbon-hydrogen framework.

¹H NMR: The ¹H NMR spectrum will show distinct signals for the protons in the phenylethyl group and the piperidine ring. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals provide information about the connectivity of the atoms. For example, the aromatic protons of the phenyl group would appear in the downfield region (typically δ 7-8 ppm), while the protons on the piperidine ring would be found in the upfield region. chemicalbook.comresearchgate.net

¹³C NMR: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. rsc.orgnist.gov The number of signals corresponds to the number of non-equivalent carbon atoms. The chemical shifts indicate the type of carbon (e.g., aromatic, aliphatic).

Predicted NMR Data: While specific experimental data for this compound is not readily available, expected chemical shifts can be predicted based on similar structures. chemicalbook.comresearchgate.net

Assignment Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Phenyl-H7.2-7.4126-140
CH₂ (ethyl)2.6-2.960-62
CH₂ (ethyl)2.8-3.133-35
Piperidine-H (axial/equatorial)1.5-3.535-55
CH-SH2.8-3.240-45

This table is interactive. Users can sort and filter the data.

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.

Molecular Ion: In techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), the protonated molecule [M+H]⁺ would be observed, confirming the molecular weight of 221.36 g/mol for the neutral compound. nih.gov

Fragmentation Pattern: Under electron ionization (EI) or through tandem mass spectrometry (MS/MS), the molecule will fragment in a predictable manner. Common fragmentation pathways for phenylethylpiperidine derivatives include cleavage of the bond between the ethyl group and the piperidine ring, as well as fragmentation of the piperidine ring itself. nih.govnist.gov The base peak in the mass spectrum of 1-phenethylpiperidine (B1209527) is often observed at m/z 105, corresponding to the tropylium (B1234903) ion (C₈H₉⁺), and another significant fragment at m/z 188, corresponding to the loss of a hydrogen atom. nih.gov The presence of the thiol group would also lead to characteristic fragments.

Bioanalytical Methods for Detection in Biological Matrices (Pre-clinical)

The quantitative analysis of this compound in complex biological samples like blood, plasma, or urine necessitates highly sensitive and selective methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

LC-MS/MS Methodologies for Quantification

While specific validated methods for this compound are not extensively published, methodologies can be developed based on established procedures for structurally similar compounds, such as fentanyl analogs which share the 1-(2-phenylethyl)piperidine core. researchgate.netnih.gov Additionally, methods for endogenous thiols provide guidance on handling the reactive sulfhydryl group. nih.govresearchgate.net

A typical LC-MS/MS method would involve reversed-phase chromatography using a C18 column to separate the analyte from matrix components. A gradient elution with a mobile phase consisting of water and an organic solvent (like acetonitrile or methanol), both containing an additive such as formic acid or ammonium (B1175870) formate, would be employed to achieve good peak shape and ionization efficiency. researchgate.net

Detection by tandem mass spectrometry would likely be performed in positive ion mode using an electrospray ionization (ESI) source. Quantification is achieved via Multiple Reaction Monitoring (MRM), which enhances selectivity by monitoring a specific precursor-to-product ion transition. For this compound, the protonated molecule [M+H]⁺ would serve as the precursor ion. Characteristic product ions would result from the fragmentation of the phenylethyl moiety or the piperidine ring. A deuterated analog of the analyte would be the ideal internal standard. d-nb.info

Due to the reactive nature of the thiol group, which can be prone to oxidation, a derivatization step is often employed. nih.govnih.gov Reagents like N-ethylmaleimide (NEM) or monobromobimane (B13751) (mBrB) react with the thiol to form a stable thioether, which can improve chromatographic behavior and detection sensitivity. nih.govresearchgate.net

Table 2. Proposed LC-MS/MS Parameters for Quantification

Parameter Description
Chromatography
Column Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Gradient Optimized gradient from low to high Mobile Phase B
Mass Spectrometry
Ionization Mode Electrospray Ionization (ESI), Positive
Monitoring Mode Multiple Reaction Monitoring (MRM)
Precursor Ion [M+H]⁺ Predicted m/z based on molecular formula
Product Ions Predicted fragments (e.g., loss of thiol, cleavage of phenylethyl group)
Internal Standard Stable isotope-labeled this compound

Sample Preparation Techniques

Effective sample preparation is critical to remove interfering substances from the biological matrix and concentrate the analyte before LC-MS/MS analysis. The choice of technique depends on the matrix and the required sensitivity.

Liquid-Liquid Extraction (LLE): LLE is a common technique for extracting basic compounds like piperidine derivatives. researchgate.net The sample (e.g., plasma, urine) is alkalinized to a pH above the pKa of the piperidine nitrogen, neutralizing its charge. An immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether) is then added to extract the analyte. The organic layer is separated, evaporated, and the residue is reconstituted in the mobile phase for injection.

Solid-Phase Extraction (SPE): SPE offers cleaner extracts and higher recovery compared to LLE. For a basic compound like this compound, a mixed-mode cation exchange SPE cartridge is often effective. nih.gov The sample is loaded under acidic conditions, where the analyte is protonated and retained by the sorbent's strong cation exchange functional groups. The cartridge is washed with organic and aqueous solvents to remove interferences. Finally, the analyte is eluted with a basic organic solvent mixture.

Protein Precipitation (PPT): For plasma or blood samples, a simple protein precipitation step can be performed by adding a cold organic solvent like acetonitrile or methanol. After centrifugation, the supernatant is collected for analysis. While fast, this method may result in significant matrix effects.

Given the thiol's reactivity, a crucial consideration is its stabilization during sample preparation. This can be achieved by adding antioxidants or, more robustly, by incorporating a derivatizing agent (e.g., NEM) into the sample buffer at the very beginning of the workflow to immediately cap the thiol group and prevent its oxidation to a disulfide. researchgate.net

Future Research Directions and Translational Perspectives

Design and Synthesis of Advanced Derivatives with Tuned Properties

The future design of derivatives based on the 1-(2-phenylethyl)piperidine-4-thiol scaffold will likely focus on strategic modifications to fine-tune its physicochemical and pharmacological properties. Introducing chiral centers into the piperidine (B6355638) ring is a promising strategy that can significantly impact a molecule's biological activity, selectivity, and pharmacokinetic profile. thieme-connect.comresearchgate.netthieme-connect.com The position and nature of substituents on the piperidine ring can alter properties like lipophilicity and hydrophilicity, which in turn affects solubility and cell permeability. thieme-connect.com

Table 1: Potential Modifications and Their Anticipated Effects

Modification SitePotential ModificationAnticipated EffectRelevant Research Area
Piperidine RingIntroduction of chiral centersEnhanced biological activity and selectivity, improved pharmacokinetics. thieme-connect.comresearchgate.netthieme-connect.comStereoselective synthesis
Piperidine RingAddition of various substituents (e.g., fluorine)Modulation of physicochemical properties (solubility, lipophilicity). thieme-connect.comMedicinal chemistry
Phenylethyl GroupSubstitution on the aromatic ringAltered target binding affinity and selectivity.Structure-activity relationship (SAR) studies
Thiol GroupConversion to prodrugs (e.g., thioesters, disulfides)Improved stability, bioavailability, and targeted release. nih.govrsc.orgDrug delivery

Exploration of Novel Biological Targets for Piperidine-4-thiol Scaffolds

The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. thieme-connect.comnih.gov Derivatives of piperidine have shown a wide range of biological activities, including antimalarial, anticancer, and antiviral effects, and as inhibitors of various enzymes and receptors. nih.govnih.govnih.gov For example, certain piperidine derivatives have been investigated as inhibitors of hepatitis C virus assembly and as potent agents against both chloroquine-sensitive and -resistant strains of Plasmodium falciparum. nih.govnih.gov

The presence of the thiol group in this compound opens up possibilities for targeting proteins where a cysteine residue is present in the active or allosteric site. Future research could involve screening this compound and its derivatives against a panel of novel biological targets. For instance, piperidine derivatives have been designed to target the colchicine (B1669291) binding site of tubulin and to act as inverse agonists for the adenosine (B11128) A2A receptor. nih.govmdpi.com Structure-based drug design approaches, utilizing high-resolution structures of target proteins, can guide the modification of the piperidine scaffold to improve interactions with specific residues, as demonstrated in the development of HIV-1 entry inhibitors. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming drug discovery and design. nih.govresearchgate.net These computational tools can be employed to predict the biological activity and physicochemical properties of novel compounds, accelerating the identification of promising drug candidates. springernature.com For the this compound scaffold, AI can be used for both lead generation and lead optimization. springernature.com

Generative AI models can propose novel chemical structures with desired properties, while ML algorithms can build predictive models based on existing structure-activity relationship data. nih.govspringernature.com Structure-aware deep learning approaches that consider the 3D structure of the target protein can facilitate the design of compounds that fit a specific binding hypothesis and help uncover key protein-ligand interactions. nih.gov This integration of AI can significantly streamline the design-make-test-analyze cycle in medicinal chemistry. springernature.com

Development of Prodrug Strategies for Thiol-Containing Compounds

The thiol group, while being a key functional group for biological activity, can also present challenges such as instability due to oxidation. nih.gov Prodrug strategies, where the thiol group is temporarily masked, offer a viable solution to overcome these limitations. nih.govgoogle.com Metabolically cleavable thioesters are a common approach to protect the thiol group, which can then be released in vivo. nih.gov

Recent research has explored the use of δ-thiolactones as prodrugs for thiol-based inhibitors, demonstrating the potential for stable formulations and controlled release of the active compound. nih.gov Another innovative approach involves the use of thiovinylketone-containing linkers that can be cleaved by physiologically relevant thiols, allowing for tunable and traceless drug release. rsc.org These strategies could be applied to this compound to enhance its drug-like properties.

Investigation of Multi-Targeting Approaches

Complex diseases often involve multiple biological pathways, making multi-target-directed ligands (MTDLs) an attractive therapeutic strategy. jneonatalsurg.com The piperidine scaffold, with its versatility for substitution, is well-suited for the design of compounds that can interact with multiple biological targets. jneonatalsurg.com

For instance, benzyl (B1604629) piperazine (B1678402) derivatives have been investigated as dual-acting inhibitors for Alzheimer's disease, targeting both acetylcholinesterase and beta-amyloid aggregation. jneonatalsurg.com Similarly, the this compound scaffold could be functionalized to incorporate pharmacophores that recognize different targets. This approach could lead to the development of more effective therapies for multifactorial diseases.

Challenges and Opportunities in Piperidine Scaffold Research

Despite the widespread use of the piperidine scaffold, challenges remain in its synthesis and functionalization. nih.gov However, recent breakthroughs in synthetic chemistry, such as the development of modular approaches combining biocatalytic oxidation and radical cross-coupling, are overcoming these hurdles. news-medical.net These innovations provide significant opportunities for accelerating drug discovery by enabling the rapid and efficient synthesis of complex, three-dimensional piperidine derivatives. news-medical.net

The introduction of chiral piperidine scaffolds offers a promising avenue for modulating physicochemical properties, enhancing biological activity and selectivity, improving pharmacokinetic profiles, and reducing toxicity. thieme-connect.comresearchgate.netthieme-connect.com The continued exploration of the chemical space around the piperidine scaffold, coupled with advanced synthetic and computational techniques, will undoubtedly unlock new therapeutic possibilities.

Q & A

Q. How does this compound compare to structurally related piperidine derivatives in terms of reactivity and bioactivity?

  • Methodological Answer : Perform comparative molecular field analysis (CoMFA) to map steric/electronic differences. Test reactivity via thiol-disulfide exchange assays and compare IC50 values in standardized assays. For example, replacing the thiol with a hydroxyl group reduces electrophilic reactivity but may alter receptor binding .

Q. What theoretical models best predict the compound’s physicochemical properties (e.g., logP, pKa)?

  • Methodological Answer : Use quantitative structure-property relationship (QSPR) models with descriptors like molar refractivity, topological surface area, and Abraham solvation parameters. Validate predictions against experimental data (e.g., shake-flask logP, potentiometric titration for pKa) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.